Product packaging for Actinomycin xoa(Cat. No.:CAS No. 18865-46-8)

Actinomycin xoa

Cat. No.: B102702
CAS No.: 18865-46-8
M. Wt: 1271.4 g/mol
InChI Key: NHBSPDCGDJCFKE-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Actinomycin (B1170597) Class in Chemical Biology

The discovery of actinomycins, produced by soil bacteria of the genus Streptomyces, marked a pivotal moment in the development of antibiotics. ijpsi.orgresearchgate.net The first of this class to be isolated, Actinomycin D, was identified in 1940 by Selman Waksman and H. Boyd Woodruff. wikipedia.org This discovery was significant as it was the first antibiotic demonstrated to possess anti-cancer properties. wikipedia.org

Actinomycins are composed of a distinctive phenoxazinone chromophore linked to two cyclic pentapeptide lactone rings. researchgate.netresearchgate.net This unique structure allows them to intercalate into DNA, a mechanism that is central to their biological activity. wikipedia.orgnih.gov Specifically, they bind to DNA at the transcription initiation complex, preventing the elongation of the RNA chain by RNA polymerase. wikipedia.org This ability to inhibit transcription has made actinomycins, particularly Actinomycin D, invaluable tools in biochemistry and molecular biology for studying cellular processes involving DNA and RNA. researchgate.netnih.gov

Evolution of Research Perspectives on Chromopeptide Lactone Antibiotics

Research into chromopeptide lactone antibiotics, the class to which actinomycins belong, has evolved considerably since their initial discovery. Initially, the focus was primarily on their potent antibacterial and antitumor activities. ijpsi.orgfrontiersin.org However, the high toxicity of these compounds limited their widespread clinical use. researchgate.net

Over the years, research has shifted towards understanding the structure-activity relationships of these molecules. researchgate.net Scientists have synthesized numerous derivatives by modifying the chromophore and the peptide lactone rings to explore how these changes affect biological activity. researchgate.net This has provided crucial insights into the elements of the actinomycin structure responsible for their function. researchgate.net Furthermore, the biosynthesis of these complex molecules by nonribosomal peptide synthetases (NRPSs) has become a significant area of investigation, with researchers cloning the gene clusters responsible for their production. wikipedia.orgresearchgate.net This has opened up possibilities for bioengineering and the creation of novel actinomycin analogs with potentially improved therapeutic properties.

Scope and Academic Focus of Actinomycin X-Type Compound Investigations

Investigations into Actinomycin X-type compounds, such as Actinomycin XOA, represent a specific and focused area within the broader field of actinomycin research. The "X" designation typically indicates variations in the amino acid composition of the pentapeptide lactone rings, often involving the presence of amino acids like 4-hydroxyproline (B1632879) or 4-oxoproline. mdpi.com

The primary academic focus on Actinomycin X-type compounds includes:

Isolation and Characterization: Researchers continue to isolate and identify new Actinomycin X variants from various microbial sources, particularly from marine and terrestrial actinomycetes. mdpi.comnih.gov Detailed structural elucidation is carried out using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comnih.gov

Biosynthesis: A key area of research is understanding the genetic and enzymatic pathways that lead to the production of Actinomycin X-type compounds. This includes identifying and characterizing the specific genes and enzymes, such as cytochrome P450 monooxygenases, responsible for the modifications of the peptide rings that define the X-type. mdpi.com

Biological Activity: Studies on Actinomycin X-type compounds often involve evaluating their cytotoxic and antimicrobial activities against various cancer cell lines and pathogenic microbes. nih.govnih.gov For instance, Actinomycin X2 has shown potent activity against several tumor cell lines and bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Detailed Research Findings on this compound

This compound, also known as Actinomycin X0β, is a naturally occurring member of the actinomycin family. naturalproducts.netnih.gov It has been isolated from various Streptomyces species, including Streptomyces antibioticus, Streptomyces parvulus, and the marine-derived Streptomyces heliomycini. nih.govnaturalproducts.netnih.gov

The chemical structure of this compound is characterized by the same phenoxazinone chromophore common to all actinomycins, but with specific modifications in its two pentapeptide lactone chains. naturalproducts.net Its molecular formula is C62H86N12O17. naturalproducts.net

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C62H86N12O17
Molecular Weight 1271.4 g/mol
Total Atom Number 177
Heavy Atom Number 91
Aromatic Ring Count 1
Rotatable Bond Count 8
Hydrogen Bond Acceptor Count 19
Hydrogen Bond Donor Count 6

Data sourced from COCONUT and PubChem databases. nih.govnaturalproducts.net

Research has shown that this compound, along with other X-type actinomycins, exhibits significant biological activities. Studies on extracts from Streptomyces heliomycini demonstrated that Actinomycin X0β (XOA) possesses potent cytotoxic activity against various human tumor cell lines, including MCF-7 (breast cancer), K562 (leukemia), and A549 (lung cancer). nih.gov It has also displayed notable antibacterial properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H86N12O17 B102702 Actinomycin xoa CAS No. 18865-46-8

Properties

IUPAC Name

2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H86N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-34,36-37,42-45,48-49,75H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBSPDCGDJCFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H86N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346868
Record name 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D
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Molecular Weight

1271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18865-46-8, 67541-75-7
Record name Actinomycin D, 3(sup A)-(4-hydroxy-L-proline)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinomycin D, 3(sup A)-(cis-4-hydroxy-L-proline)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D
Source EPA DSSTox
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Record name Actinomycin I from Streptomyces antibioticus
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Taxonomic and Biotechnological Investigations of Actinomycin X Type Compound Producers

Microbial Origin and Isolation Strategies for Actinomycin (B1170597) X-Type Producing Strains

Actinomycin X-type compounds are predominantly biosynthesized by soil- and marine-dwelling actinobacteria of the genus Streptomyces. These filamentous Gram-positive bacteria are renowned for their ability to produce a vast array of secondary metabolites. mdpi.com Strains producing Actinomycin X-type compounds have been isolated from diverse ecological niches, ranging from terrestrial soils to marine sediments and plant-associated environments.

Notable producers of Actinomycin X2 and/or X0β include Streptomyces nasri, Streptomyces smyrnaeus, and Streptomyces heliomycini. researchgate.netnih.govfrontiersin.org For instance, a novel Streptomyces smyrnaeus strain, UKAQ_23, capable of producing both Actinomycin X2 and Actinomycin D, was isolated from mangrove sediments in Saudi Arabia. nih.govresearchgate.net Similarly, Streptomyces sp. AH11.4, isolated from Sudanese soil, was found to produce Actinomycin X2 alongside Actinomycin D. ajol.info Endophytic actinomycetes, which reside within plant tissues, also represent a promising source; for example, Streptomyces species have been isolated from the Himalayan mountains and the roots of medicinal plants, showing potential for producing these compounds. pjbt.orgmdpi.com

The isolation of these specific Streptomyces strains from complex microbial communities requires targeted strategies. A common initial step is the soil dilution plate technique, where soil or sediment samples are serially diluted and plated onto selective agar (B569324) media. ajol.info To suppress the growth of fungi and other bacteria, these media are often supplemented with antifungal agents like cycloheximide (B1669411) and various antibacterial agents. ajol.infomdpi.com

Various pretreatment methods are applied to the initial samples to selectively favor the isolation of actinomycetes, particularly the spore-forming Streptomyces. These methods include physical treatments like dry and wet heating and chemical treatments. mdpi.comacs.org The composition of the isolation medium is critical. Media such as starch-casein nitrate (B79036) agar (SCNA) and various formulations from the International Streptomyces Project (ISP), like ISP-4 agar, are frequently used. nih.govajol.info The choice of carbon and nitrogen sources in the isolation media can also influence which strains are successfully cultivated. mdpi.com

Isolation Strategy/MethodDescriptionCommon MediaProducing Strain ExampleSource Environment
Soil Dilution Plate Technique Serial dilution of a sample to isolate individual microbial colonies.Starch-Casein Nitrate Agar (SCNA), ISP MediaStreptomyces sp. AH11.4Sudanese Soil ajol.info
Pretreatment Physical (e.g., heat) or chemical treatment of samples to inhibit non-actinomycete growth.-Various StreptomycesDiverse Environments acs.org
Selective Media Supplementation Addition of antibiotics (e.g., cycloheximide, nalidixic acid) to inhibit fungi and fast-growing bacteria.SCNA, Humic Acid Vitamin AgarStreptomyces spp.Terrestrial and Marine ajol.infomdpi.com
Endophyte Isolation Sterilization of plant tissue surfaces to isolate internal microorganisms.ISP MediaStreptomyces sp. PU-AK14Himalayan Plants pjbt.orgmdpi.com
Marine Sediment Screening Specialized techniques for isolating actinomycetes from marine environments, often requiring media with higher salt content.Modified ISP-4 Agar, MM AgarStreptomyces smyrnaeus UKAQ_23, S. heliomycini WH1Mangrove Sediment, Coastal Habitats nih.govfrontiersin.org

Fermentation Methodologies for Research-Scale Production of Actinomycin X-Type Compounds

The production of Actinomycin X-type compounds for research purposes is typically achieved through submerged fermentation, although solid-state fermentation has also been successfully employed. researchgate.netnih.gov The optimization of fermentation parameters is crucial for maximizing the yield of these secondary metabolites. Key factors that influence production levels include the composition of the culture medium, pH, temperature, aeration, and incubation time.

A variety of culture media have been developed to support the growth of producing strains and enhance antibiotic synthesis. These range from complex media, such as Tryptone Soya Broth (TSB), to more defined media where specific carbon and nitrogen sources are controlled. e3journals.org For example, the production of Actinomycin X2 and D by Streptomyces smyrnaeus UKAQ_23 was optimized on a modified ISP-4 agar medium, achieving a yield of 561.3 mg/kg under solid-state fermentation conditions with parameters set at pH 6.5 and a temperature of 35°C for 7 days. nih.govresearchgate.net

In submerged fermentation, the choice of carbon source significantly impacts yield. Studies on Streptomyces sp. AH 11.4 showed that different carbohydrates led to varying levels of actinomycin production. e3journals.org For Streptomyces heliomycini WH1, a soybean meal-based medium (MII) with optimized salinity (5%) and an initial pH of 8.5 resulted in significantly enhanced titers of Actinomycin X0β (107.6 mg/L) and Actinomycin X2 (283.4 mg/L). researchgate.netfrontiersin.org

Immobilization of the producing mycelia is an advanced technique used to improve productivity and facilitate continuous or repeated-batch fermentation. Streptomyces nasri mycelia immobilized in agar beads or adsorbed onto sintered glass beads showed a two- to four-fold increase in Actinomycin X2 productivity compared to free-cell suspension cultures. researchgate.net This approach allows for prolonged production, with continuous fermentation being sustained for up to 30 days. researchgate.net

Fermentation ParameterOptimized Condition/FindingProducing StrainReference
Culture Medium Modified ISP-4 Agar (solid-state)Streptomyces smyrnaeus UKAQ_23 nih.gov
Soybean meal medium MII (submerged)Streptomyces heliomycini WH1 frontiersin.org
pH 6.5Streptomyces smyrnaeus UKAQ_23 nih.gov
8.5Streptomyces heliomycini WH1 frontiersin.org
Temperature 35°CStreptomyces smyrnaeus UKAQ_23 nih.gov
Carbon Source Fructose was superior to glucose for Actinomycin D production.Streptomyces parvulus scielo.br
Immobilization Adsorption to sintered glass beads increased productivity four-fold.Streptomyces nasri YG62 researchgate.net
Salinity 5%Streptomyces heliomycini WH1 frontiersin.org

Strain Improvement and Genetic Engineering Approaches for Enhanced Actinomycin X-Type Biosynthesis

With the advent of genomic and molecular biology techniques, the focus for enhancing the production of actinomycins has shifted towards the rational genetic modification of producer strains. These strategies aim to overcome native regulatory bottlenecks, increase the supply of precursors, and generate novel actinomycin analogs. mdpi.com

Genomic Analysis of Actinomycin Biosynthetic Gene Clusters

The biosynthesis of actinomycins is orchestrated by large biosynthetic gene clusters (BGCs). nih.govasm.org The actinomycin BGC typically spans 40-50 kb of DNA and contains all the genes necessary for producing the final molecule. researchgate.netmdpi.com These include genes for the synthesis of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), and the non-ribosomal peptide synthetases (NRPSs) that assemble the pentapeptide side chains. nih.govmdpi.com

Genomic analysis of the actinomycin BGC in various Streptomyces species, such as S. chrysomallus (producer of Actinomycin C) and S. antibioticus (producer of Actinomycin X), has revealed fascinating evolutionary features. nih.govnih.gov The S. chrysomallus cluster, for instance, exhibits a unique "hall of mirrors" structure, with two large inverted repeats, suggesting a complex evolutionary history involving gene duplication. nih.govasm.org In contrast, the cluster in S. antibioticus is more streamlined, lacking the extensive duplication. nih.gov

Comparative genomic analysis between different actinomycin producers helps to identify key genes responsible for the structural variations among actinomycin analogs. For example, the actinomycin BGC of Streptomyces costaricanus contains a cytochrome P450 gene, acnP, which is responsible for the 4-oxoproline modification characteristic of Actinomycin X0β. mdpi.com Identifying and understanding the function of these genes, including regulatory genes within the cluster, provides a roadmap for targeted genetic engineering to improve titers and create new compounds. mdpi.commdpi.com

Directed Evolution and Mutagenesis Studies for Novel Analog Discovery

Directed evolution and mutagenesis are powerful tools for protein and pathway engineering. sigmaaldrich.com These techniques are increasingly being applied to the actinomycin biosynthetic pathway to generate novel analogs with potentially improved properties. Directed evolution mimics natural selection in the laboratory, involving rounds of gene diversification (mutagenesis) followed by screening or selection for desired traits. nih.gov

One key target for mutagenesis is the NRPS machinery. The NRPS enzymes contain specific "adenylation" (A) domains that are responsible for recognizing and activating the specific amino acids to be incorporated into the peptide chains. By mutating the A-domains, it is possible to alter their substrate specificity, leading to the incorporation of different or non-natural amino acids into the actinomycin structure. dovepress.com

Random mutagenesis, using methods like error-prone PCR, can be applied to entire BGCs or specific genes to generate libraries of mutants. nih.gov These libraries can then be screened for strains that produce new derivatives or higher quantities of the desired compound. While not yet extensively reported specifically for Actinomycin X-type compounds, the directed evolution of other enzymes in actinomycetes, such as cytochrome P450s, has successfully enhanced their catalytic activity, demonstrating the potential of this approach for modifying biosynthetic pathways. nih.gov Furthermore, precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to the fermentation culture, can be combined with genetic approaches to expand the diversity of accessible actinomycin structures. mdpi.com

Biosynthetic Pathways and Enzymology of Actinomycin X Type Compounds

Precursor Incorporation and Metabolic Flux Analysis in Actinomycin (B1170597) Biosynthesis

The biosynthesis of actinomycins is fundamentally reliant on precursors supplied by primary metabolism. mdpi.com The core structure is assembled from amino acids and a chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). asm.orgasm.org The aromatic ring of the 4-MHA chromophore is derived from the amino acid L-tryptophan. mdpi.comrsc.org The synthesis of 4-MHA from tryptophan involves a specialized metabolic pathway with enzymes distinct from those of general tryptophan catabolism. asm.org

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing insights into how precursor molecules are channeled into specific biosynthetic pathways. wikipedia.org In the context of antibiotic production by Streptomyces, MFA can reveal the distribution of carbon flux between primary metabolism (e.g., glycolysis and the Krebs cycle) and the secondary metabolic pathways leading to compounds like actinomycin. plos.org For example, studies on Streptomyces coelicolor have shown a competition for the precursor acetyl-CoA between antibiotic synthesis and the formation of triacylglycerols. plos.org Enhancing the supply of key precursors, such as by engineering a dynamic degradation system for triacylglycerols to increase the pool of acetyl-CoA, has been shown to boost the production of macrolide antibiotics, including actinomycin. mdpi.com

The pentapeptide chains are assembled from various amino acids, including L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and N-methyl-L-valine. nih.gov The availability of these amino acid precursors directly influences the rate and type of actinomycin produced. mdpi.com Furthermore, the biosynthesis can be manipulated by feeding the culture with analogues of natural precursors, a strategy known as precursor-directed biosynthesis, which can lead to the production of novel actinomycin derivatives. nih.govresearchgate.net For instance, feeding Streptomyces chrysomallus or Streptomyces parvulus with 3-hydroxyanthranilic acid (3-HA) in place of the natural 4-MHA precursor results in the formation of C-demethylactinomycins. researchgate.net

Table 1: Key Precursors in Actinomycin Biosynthesis

PrecursorRole in BiosynthesisOrigin Pathway
L-TryptophanUltimate precursor for the phenoxazinone chromophore. mdpi.comrsc.orgPrimary Metabolism (Shikimate Pathway)
4-Methyl-3-hydroxyanthranilic acid (4-MHA)Direct precursor and starting unit for the chromophore. asm.orgTryptophan Catabolism Pathway
L-ThreonineBuilding block for the pentapeptide lactone rings. nih.govPrimary Metabolism
D-ValineBuilding block for the pentapeptide lactone rings. nih.govPrimary Metabolism (Valine Biosynthesis)
L-ProlineBuilding block for the pentapeptide lactone rings. nih.govPrimary Metabolism (Glutamate Pathway)
Sarcosine (N-methylglycine)Building block for the pentapeptide lactone rings. nih.govPrimary Metabolism (Glycine/Serine Metabolism)
N-methyl-L-valineBuilding block for the pentapeptide lactone rings. nih.govPrimary Metabolism/Modification

Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Systems in Actinomycin Production

The assembly of the pentapeptide lactone chains of actinomycins is carried out by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). rsc.orgvulcanchem.com These NRPS systems function as molecular assembly lines, activating, modifying, and linking amino acid monomers in a specific sequence. universiteitleiden.nl The biosynthetic gene clusters (BGCs) for actinomycins contain the genes encoding these crucial synthetases. nih.govasm.org

In actinomycin-producing organisms like Streptomyces chrysomallus and Streptomyces antibioticus, the NRPS machinery is typically composed of several protein subunits, often referred to as actinomycin synthetases (ACMS). nih.govnih.gov For example, the S. chrysomallus gene cluster contains four peptide synthetase genes (acmA to acmD) at its center. asm.org These synthetases are modular, with each module responsible for the incorporation of a single amino acid. A typical module consists of several domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate. The substrate specificity of the A-domain is a key determinant of the final peptide sequence. nih.gov

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a thioester linkage to its phosphopantetheine prosthetic group.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid held by its own T-domain and the growing peptide chain attached to the T-domain of the preceding module.

The gene cluster of S. antibioticus, a producer of Actinomycin X, contains NRPS genes that share high similarity with those of S. chrysomallus, a producer of Actinomycin C. nih.gov A notable difference lies in the A-domains of the second module of the ACMS II proteins, which influences the incorporation of different amino acids at this position and contributes to the structural diversity between actinomycin types. nih.gov The assembly process begins with the 4-MHA precursor, which is loaded onto the first NRPS module. mdpi.comnih.gov Subsequently, five amino acids are sequentially added to form the 4-MHA-pentapeptide intermediate. nih.govrsc.org

Enzymatic Mechanisms of Phenoxazinone Chromophore Formation

The defining structural feature of actinomycins is the phenoxazinone chromophore, which is formed by the oxidative condensation of two 4-methyl-3-hydroxyanthranilic acid (4-MHA) precursor units. asm.orgasm.org This crucial step occurs after the 4-MHA units have been acylated with their respective pentapeptide lactone chains. asm.org The reaction is catalyzed by the enzyme phenoxazinone synthase (PHS). nih.govresearchgate.net

Phenoxazinone synthase is a copper-containing oxidase that facilitates a complex 6-electron oxidation. nih.govresearchgate.net The proposed mechanism involves a sequence of three consecutive 2-electron aminophenol oxidations. nih.govresearchgate.net The process is initiated by the oxidation of a 4-MHA-pentapeptide lactone to a quinone imine intermediate. nih.gov This highly reactive intermediate is then attacked by a second molecule of 4-MHA-pentapeptide lactone in a conjugate addition reaction. nih.gov The resulting adduct undergoes further oxidation to a p-quinone imine, followed by a second conjugate addition and a final 2-electron oxidation to yield the stable phenoxazinone chromophore. nih.govresearchgate.net

Interestingly, while PHS is considered the primary enzyme for this condensation, studies have shown that actinomycin production can persist even in strains of S. antibioticus that lack a functional phenoxazinone synthase, suggesting that other enzymes or even spontaneous oxidation can contribute to chromophore formation under certain conditions. nih.govsemanticscholar.org

Table 2: Proposed Steps in Phenoxazinone Chromophore Formation

StepDescriptionKey Intermediates
1Oxidation of the first 4-MHA-pentapeptide molecule.o-Quinone imine. nih.gov
2Nucleophilic attack by the second 4-MHA-pentapeptide molecule.Dihydro-2-aminophenoxazinone adduct. nih.gov
3Oxidation of the resulting adduct.p-Quinone imine. nih.gov
4Intramolecular conjugate addition (cyclization).Intermediate with a racemic center at C4a. nih.gov
5Final 2-electron oxidation.Phenoxazinone chromophore. nih.gov

Post-Synthetic Modification Enzymes and Their Role in Actinomycin Diversity

The structural diversity observed among actinomycin variants, including the Actinomycin X-type, is not solely due to the substrate flexibility of NRPS A-domains. Post-NRPS modifications play a critical role in generating this diversity. mdpi.com These modifications are catalyzed by tailoring enzymes encoded by genes within the actinomycin BGC. mdpi.com

A key modification that distinguishes Actinomycin X-type compounds is the hydroxylation of the proline residue. mdpi.com For example, Actinomycin Xoβ contains a 4-hydroxyproline (B1632879) residue, while Actinomycin X₂ contains a 4-oxoproline. mdpi.comresearchgate.net This transformation is catalyzed by a specific proline hydroxylase, often a cytochrome P450 monooxygenase or a related 4-oxoproline synthase, encoded by a gene within the cluster (e.g., acnP). mdpi.com This enzyme acts on the proline residue after it has been incorporated into the pentapeptide chain but before the dimerization of the two actinomycin halves. mdpi.com

Other modifications can include methylation, catalyzed by methyltransferases. The 4-MHA precursor itself is formed via methylation of 3-hydroxykynurenine, a reaction catalyzed by a methyltransferase encoded in the BGC. mdpi.com Variations in the activity or presence of these tailoring enzymes across different Streptomyces strains lead to the production of a rich spectrum of actinomycin analogues. For instance, the discovery of Actinomycin L, which features a unique spirolinkage of anthranilamide to the 4-oxoproline moiety of Actinomycin X₂, demonstrates how precursors from distinct metabolic pathways can be combined in a post-NRPS fashion to generate novel structures. universiteitleiden.nlnih.gov

Comparative Biosynthetic Pathway Analysis Across Actinomycin Variants

Comparing the biosynthetic gene clusters (BGCs) from different actinomycin-producing strains provides significant insights into the evolution of these pathways and the genetic basis for structural variation. nih.gov The BGC for Actinomycin X from S. antibioticus IMRU 3720 comprises 20 genes. nih.govdovepress.com This cluster shares a highly similar framework with the BGC for Actinomycin C from S. chrysomallus, but with a key difference: the S. chrysomallus cluster is larger (47.8 kb, 28 genes) and features a unique bi-armed structure with duplicated gene sets. nih.govasm.org

The "extra arm" in the S. chrysomallus cluster appears to have arisen from a gene fusion event between two distinct ancestral gene clusters. dovepress.com Interestingly, the orthologues in this extra arm show higher sequence similarity to the genes in the S. antibioticus Actinomycin X cluster than to the genes in the primary arm of their own cluster. dovepress.com However, in S. chrysomallus, key genes (scacmM and scacmN) in the extra arm are mutated and non-functional. nih.gov Their functional counterparts in S. antibioticus (saacmM and saacmN) are active and believed to be specific for Actinomycin X biosynthesis, likely involved in the proline modifications that characterize this actinomycin type. nih.gov

This comparative analysis highlights how gene duplication, mutation, and horizontal gene transfer events have shaped the evolution of actinomycin BGCs, leading to the diversification of the final products. While the core machinery for 4-MHA synthesis and NRPS assembly is conserved, variations in tailoring enzymes and the functionality of duplicated genes are directly responsible for the production of different actinomycin complexes like Actinomycin C versus Actinomycin X. nih.govdovepress.com

Structural Elucidation Methodologies for Actinomycin X Type Analogs

Advanced Spectroscopic Techniques in Actinomycin (B1170597) Structural Characterization

The determination of the intricate molecular architecture of Actinomycin xoa and its analogs relies heavily on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, allows for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of actinomycins, providing critical insights into the connectivity and stereochemistry of the molecule. nih.gov The process involves the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to identify the specific amino acid residues within the two pentapeptide lactone rings and to establish their sequence. nih.govnih.gov

For Actinomycin X-type analogs like this compound (also known as Actinomycin X₀β), which are characterized by the presence of 4-hydroxyproline (B1632879) in one of the peptide rings, NMR is indispensable. mdpi.commdpi.com 1H NMR spectra reveal the chemical shifts of protons, while 13C NMR spectra provide information about the carbon skeleton. mdpi.com 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acids. nih.gov The sequence of these amino acids and their connection to the phenoxazone chromophore are then determined using HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.gov NOESY, in particular, is crucial for determining the three-dimensional structure and stereochemical assignments by measuring through-space interactions between protons. nih.gov

Table 1: Representative NMR Data for Actinomycin Analogs

Technique Information Obtained Example Application
1H NMR Provides chemical shifts and coupling constants of protons. mdpi.com Identification of specific amino acid protons and their local environment. researchgate.net
13C NMR Shows the chemical shifts of carbon atoms in the molecule. mdpi.com Elucidation of the carbon backbone, including carbonyl and aromatic carbons. mdpi.com
COSY/TOCSY Establishes proton-proton correlations within spin systems. nih.gov Identification of individual amino acid residues like valine, proline, etc. nih.gov
HMBC Shows correlations between protons and carbons over two to three bonds. nih.gov Determines the sequence of amino acids and their linkage to the chromophore. nih.gov

| NOESY | Reveals through-space proximity of protons. nih.gov | Provides data for stereochemical assignment and conformational analysis. nih.gov |

This table is generated based on data from multiple sources discussing the NMR analysis of actinomycin analogs.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of actinomycin analogs. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently employed to obtain a highly accurate mass measurement, which allows for the deduction of the molecular formula. mdpi.com

For this compound, HRESIMS analysis establishes its molecular formula as C₆₂H₈₆N₁₂O₁₇. mdpi.com This technique provides the initial, fundamental piece of structural information. nih.gov Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can yield structural insights. researchgate.net By inducing fragmentation of the parent ion, researchers can observe characteristic losses corresponding to the amino acid residues in the peptide lactone rings, helping to confirm the composition and, in some cases, the sequence of the peptide chains. researchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry are also used for the detection and characterization of actinomycins. researchgate.net

Table 2: Molecular Properties of this compound Determined by Mass Spectrometry

Property Value Source
Molecular Formula C₆₂H₈₆N₁₂O₁₇ mdpi.comnaturalproducts.net
Molecular Weight 1271.4 g/mol nih.govvulcanchem.com
Monoisotopic Mass 1270.62338932 Da nih.gov

| HRESIMS m/z [M+H]⁺ | 1271.6309 | mdpi.com |

This table is compiled from data available in public chemical databases and research articles.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Chromophore and Conformation Analysis

UV-Vis spectroscopy measures the absorption of light by the molecule. Actinomycins exhibit a characteristic spectrum due to their planar phenoxazinone chromophore. nih.gov For this compound (Actinomycin X₀β), typical absorption maxima (λ_max) are observed around 239 nm and 445 nm. mdpi.com These absorption bands are crucial for identifying the compound as an actinomycin and for quantification during isolation processes. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral nature and secondary structure of molecules. wikipedia.orgnih.gov In actinomycins, the CD spectrum provides information on the conformation of the peptide lactone rings and how the chromophore interacts with these chiral appendages. nih.gov The interaction of actinomycins with DNA also induces significant changes in the CD spectrum, which can be used to study the binding mode and the resulting conformational changes in both the drug and the DNA. nih.gov A strong Cotton effect observed in the CD spectrum can suggest the absolute configurations of the amino acids present. nih.gov

X-ray Crystallography in Actinomycin Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of molecules at atomic resolution. researchopenworld.com This technique has been fundamental to understanding the structural biology of actinomycins, particularly how they bind to DNA. researchopenworld.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed 3D model of the molecule can be constructed.

Chromatographic Techniques for Purity Assessment and Isomer Separation in Structural Studies

Chromatographic techniques are essential for the isolation and purification of actinomycin analogs from complex fermentation broths produced by Streptomyces species. sci-hub.se The purity of the sample is paramount for accurate structural elucidation by spectroscopic and crystallographic methods. google.com

High-Performance Liquid Chromatography (HPLC) is a standard method used for both the analysis and purification of actinomycins. researchgate.net It allows for the separation of different actinomycin analogs from a crude extract and for the assessment of the purity of the isolated compound. sci-hub.se Due to the structural similarity between different actinomycin analogs (e.g., Actinomycin D and Actinomycin X₂), efficient chromatographic separation is critical. sci-hub.se

More recently, Supercritical Fluid Chromatography (SFC) has been developed as a green and efficient alternative to HPLC for separating actinomycin isomers. sci-hub.se SFC often provides higher efficiency and faster separations, which is advantageous for isolating pure compounds for structural studies. sci-hub.se The ability to separate closely related isomers is vital, as co-eluting impurities can significantly complicate the interpretation of spectroscopic data, particularly NMR. Therefore, chromatography is the crucial first step in the pipeline of structural elucidation. google.com

Total Synthesis Strategies and Chemical Derivatization of Actinomycins

Retrosynthetic Analysis of the Actinomycin (B1170597) Scaffold

The total synthesis of actinomycins, such as the well-known Actinomycin D, is a significant challenge in organic chemistry. A common retrosynthetic approach simplifies the complex structure by disconnecting the molecule at key linkages. The primary disconnection occurs at the two amide bonds linking the pentapeptide lactone side chains to the central phenoxazinone chromophore. This convergent strategy breaks the molecule down into three key fragments: the phenoxazinone core (or a suitable precursor) and two identical or different pentapeptide lactones.

This strategy is inspired by the natural biosynthetic pathway, where the final step involves the oxidative condensation of two molecules of a 3-hydroxy-4-methylanthranilic acid (4-MHA) pentapeptide lactone intermediate. nih.govresearchgate.net Further disconnection of the pentapeptide lactone ring occurs at the lactone (ester) bond between the C-terminal amino acid (typically N-methyl-L-valine) and the hydroxyl group of threonine. This linearizes the cyclic peptide, which can then be deconstructed into its constituent amino acids, revealing a synthetic route based on sequential peptide coupling reactions.

Key Retrosynthetic Disconnections:

Amide Bonds: Disconnection of the two amide linkages between the peptide chains and the chromophore.

Lactone Bond: Cleavage of the intramolecular ester bond within each pentapeptide side chain.

Peptide Bonds: Stepwise disconnection of the peptide bonds to yield the individual amino acid building blocks.

Synthetic Methodologies for the Phenoxazinone Chromophore

The 2-aminophenoxazin-3-one system is the core chromophore of all actinomycins, known as actinocin. d-nb.info Its synthesis is a critical step in the total synthesis of these molecules. In nature, the formation of this scaffold is catalyzed by the copper-containing enzyme phenoxazinone synthase (PHS), which facilitates the oxidative coupling of two 2-aminophenol (B121084) precursors. academie-sciences.frresearchgate.net

Synthetic chemists have developed several biomimetic approaches to replicate this transformation. These methods often employ transition metal complexes to catalyze the aerobic oxidation of substituted o-aminophenol derivatives. rsc.org

Mechanism: The general mechanism involves the oxidation of a 2-aminophenol to a reactive quinone imine intermediate. researchgate.net This intermediate is then trapped by a second molecule of 2-aminophenol. Subsequent oxidation and cyclization steps lead to the final phenoxazinone structure. researchgate.net

Catalytic Systems: Various cobalt and copper complexes have been shown to effectively mimic the activity of phenoxazinone synthase. rsc.orgnih.gov These catalysts facilitate the oxidative dehydrogenation and coupling reactions required to form the chromophore. nih.gov The choice of ligands and metal center can influence the reaction's efficiency and substrate scope. For instance, cobalt(II) complexes with tetradentate Schiff base ligands have demonstrated significant catalytic activity in the aerobic oxidation of o-aminophenols. rsc.org

Below is a table summarizing various metal complexes used as phenoxazinone synthase mimics.

Catalyst TypeMetal CenterLigand TypeSubstrateKey Finding
Dinuclear ComplexCobalt(III)2-aminomethylpyridineo-aminophenolExcellent functional model for phenoxazinone synthase, proceeding via a complex-substrate intermediate. nih.gov
Mononuclear ComplexesCobalt(II)Tetradentate Schiff Baseo-aminophenolsReactivity influenced by labile metal-bound pseudohalide ions; electron-donating groups on the substrate increased reaction rates. rsc.orgrsc.org
Mononuclear ComplexesCobalt(III)Diazene-disulfonamideo-aminophenolCoordinatively saturated complexes demonstrated catalytic activity, providing insights into structure-property correlations. academie-sciences.fr
Mononuclear ComplexesCopper(II)Tridentate Schiff Baseo-aminophenolExhibited high phenoxazinone synthase mimetic activity. rsc.org

Chemical Synthesis of Cyclic Peptidolactone Moieties

The synthesis of the two pentapeptide lactone rings is a formidable challenge, requiring precise control of stereochemistry and the formation of both peptide and lactone bonds. The sequence for Actinomycin D is L-Threonine, D-Valine, L-Proline, Sarcosine (B1681465), and N-methyl-L-Valine. nih.gov

The synthesis typically begins with the stepwise assembly of the linear pentapeptide precursor using standard peptide coupling methods, often employing solid-phase peptide synthesis (SPPS) for efficiency. nih.gov Key steps and challenges include:

Peptide Coupling: Standard reagents like DCC (dicyclohexylcarbodiimide) in combination with HOBt (1-hydroxybenzotriazole) are used to form the amide bonds between the protected amino acid residues. oup.com

Lactonization: The crucial step is the intramolecular cyclization to form the lactone (ester) bond between the hydroxyl group of the N-terminal threonine and the carboxyl group of the C-terminal N-methyl-L-valine. This macrolactamization can be difficult due to entropic factors and potential side reactions.

Peptide Cyclization: An alternative strategy involves cyclization at a peptide bond, for instance, between proline and sarcosine, which has been successfully used in the total synthesis of Actinomycin D. nih.gov

Aziridine (B145994) Ring-Opening: One novel approach involves the synthesis of peptides containing a 1-benzyloxycarbonyl-2-aziridinecarboxylic acid moiety. The ring-opening of the aziridine with an N-protected dipeptide provides a key intermediate for forming the O-peptide backbone, which can then be cyclized to the lactone. oup.com

Convergent and Linear Synthesis Approaches to Actinomycin Analogs

The construction of complex molecules like actinomycins can follow either a linear or a convergent pathway. drugdesign.orgscholarsresearchlibrary.com

For the synthesis of actinomycin analogs, a convergent approach is highly advantageous. nih.gov This strategy typically involves:

Independent synthesis of the two pentapeptide lactone rings (or their linear precursors).

Synthesis of the phenoxazinone chromophore precursor.

Final coupling of the peptide fragments to the chromophore.

A highly convergent, solid-phase synthetic strategy has been developed for actinomycin analogs. nih.gov This method utilizes Fmoc solid-phase peptide synthesis, side-chain to side-chain cyclization on the resin, and a final segment condensation step. nih.govresearchgate.net The flexibility of this approach is particularly valuable for generating libraries of analogs, as different peptide chains can be synthesized separately and then combined with the chromophore, enabling the exploration of structure-activity relationships. nih.govdrugdesign.org

Semi-Synthetic Modifications for Research and Analog Generation

Semi-synthesis, which involves the chemical modification of the natural product, is a powerful tool for generating actinomycin analogs. frontiersin.orgbiomedpharmajournal.org This approach leverages the readily available natural actinomycin scaffold, bypassing the need for a complex total synthesis. Modifications have been targeted at both the phenoxazinone chromophore and the peptide lactone rings. researchgate.net

Chromophore Modification: The phenoxazinone ring has been modified at various positions, including the introduction of an amino group at C-2 or substitutions at the C-7 position. frontiersin.orgresearchgate.net For example, 7-hydroxyactinomycin D has been used as a starting material to synthesize analogs with aziridine-containing functional groups at the C-7 position. nih.gov

Peptide Moiety Modification: The amino acid composition of the peptidolactone rings is a common target for modification. Analogs have been synthesized with replacements for D-valine or sarcosine residues. researchgate.net These changes can significantly impact the biological activity and provide insights into the structural requirements for DNA binding and cytotoxicity. researchgate.netresearchgate.net

Precursor-Directed Biosynthesis: This technique involves feeding modified precursors to the actinomycin-producing microorganism. d-nb.info For instance, providing halogenated or methoxy-substituted 4-methyl-3-hydroxyanthranilic acid analogs to a mutant strain of Streptomyces has led to the production of new actinomycin analogs with altered chromophores and potent antimicrobial activity. acs.org

Chemoenzymatic Synthesis Approaches in Actinomycin Research

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov This strategy is increasingly being applied to the synthesis of complex natural products and their analogs. ucsd.educnr.it While reports on the direct biocatalytic derivatization of actinomycin D are limited frontiersin.org, the principles of chemoenzymatic synthesis offer promising routes for generating novel analogs.

Enzymatic Cyclization: A key application is the use of excised thioesterase (TE) domains from non-ribosomal peptide synthetase (NRPS) machinery. nih.gov These enzymes can catalyze the head-to-tail cyclization of chemically synthesized linear peptide thioesters to form the macrocyclic peptide lactone. This approach allows for the incorporation of non-natural amino acids via chemical synthesis, followed by efficient, enzyme-mediated cyclization. nih.gov

Site-Specific Functionalization: Enzymes like cytochrome P450 monooxygenases can be used to introduce hydroxyl groups at specific, often unreactive, positions on the actinomycin scaffold. rochester.edu These newly introduced functional groups can then serve as handles for further chemical derivatization, enabling late-stage diversification of the natural product structure. rochester.edu This strategy has been successfully applied to other complex natural products to create analogs with enhanced biological properties. rochester.edu

This hybrid approach leverages the strengths of both synthetic chemistry and biocatalysis to access novel chemical space that would be difficult to reach by either method alone. nih.govresearchgate.net

Molecular Mechanisms of Action of Actinomycin X Type Compounds

DNA Intercalation Dynamics and Sequence Specificity

The hallmark of actinomycin (B1170597) X-type compounds' mechanism of action is their ability to intercalate into the DNA double helix. This process involves the insertion of the compound's planar phenoxazone ring between DNA base pairs. researchgate.net This intercalation is not random; it exhibits a notable preference for specific DNA sequences, which dictates the compound's biological activity.

Actinomycin D, a representative member of this class, demonstrates a high affinity for guanine-cytosine (G-C) rich regions of DNA. researchgate.nettoku-e.com The binding is particularly strong at GpC (guanine-pyrimidine) sequences. researchgate.netplos.org This specificity is driven by the formation of strong hydrogen bonds between the threonine residues in the cyclic pentapeptide side chains of the actinomycin molecule and the guanine (B1146940) bases in the DNA minor groove. plos.orgnih.gov The two cyclic peptides of actinomycin fit into the minor groove, further stabilizing the complex. rcsb.org While G-C steps are the preferred binding sites, weaker interactions with other sequences such as ApC and GpN have also been observed. researchgate.net

Studies have also explored the binding of actinomycin D to single-stranded DNA (ssDNA). Research has shown that guanine-containing trinucleotide sequences like AGT, AGA, and TGT within oligonucleotides can serve as favorable binding sites. nih.gov The highest affinity in one study was observed for the tetranucleotide sequence TAGT, suggesting a potential for hemi-intercalation between purine (B94841) bases. nih.gov

A variety of biophysical techniques have been employed to characterize the intricate interactions between actinomycin compounds and DNA. These methods provide quantitative data on binding affinity, stoichiometry, and the conformational changes induced upon complex formation.

Single-molecule stretching experiments and atomic force microscopy (AFM) have been used to study the mechanical properties of DNA-actinomycin D complexes. nih.gov These studies revealed that the contour length of the DNA molecule increases monotonically with increasing concentrations of actinomycin D. nih.gov Interestingly, the flexibility of the DNA-drug complex shows a non-monotonic behavior: at low concentrations, the complex is more flexible than bare DNA, while at higher concentrations, it becomes stiffer. nih.gov AFM imaging has also been instrumental in measuring the bending angle distribution introduced by actinomycin D on the DNA double helix. nih.gov

Spectroscopic methods, such as fluorescence and circular dichroism, are also vital in characterizing these interactions. For instance, the fluorescent derivative 7-aminoactinomycin D has been used to determine the affinity constants for drug-DNA complexes. nih.gov Circular dichroism studies have shown that the binding of dactinomycin (B1684231) induces structural changes in both DNA and chromatin. researchgate.net Isothermal titration calorimetry (ITC) is another powerful technique used to measure the thermodynamic parameters of binding, including the binding affinity (K D ), enthalpy (ΔH), and entropy (ΔS), which provide deeper insights into the forces driving the interaction. malvernpanalytical.com

The development of photoreactive analogs, such as 7-azidoactinomycin D, has provided novel tools for probing these interactions. nih.gov These analogs can be covalently attached to DNA upon photolysis, aiding in the precise identification of binding sites and the correlation of biophysical interactions with biological effects. nih.gov

Table 1: Biophysical Data on Actinomycin-DNA Interactions

Parameter Method Observation Reference
DNA Contour Length Single-Molecule Stretching Monotonically increases with drug concentration nih.gov
DNA Flexibility Single-Molecule Stretching Non-monotonic: more flexible at low concentrations, stiffer at high concentrations nih.gov
DNA Bending Atomic Force Microscopy (AFM) Drug induces bending in the DNA helix nih.gov
Binding Affinity (K D ) Fluorescence Spectroscopy, ITC High affinity for G-C rich sequences nih.govmalvernpanalytical.com
Binding Stoichiometry Sedimentation Equilibrium Can be determined for complex formation core.ac.uk

The binding of actinomycin D can lead to a localized distortion of the DNA backbone. researchgate.net In some instances, particularly at G:G mismatch sites, the intercalation of two actinomycin D molecules can cause substantial DNA rearrangements, leading to the formation of a right-handed Z-DNA-like structure with a sharp kink. researchgate.net These conformational changes are crucial to the compound's mechanism of action, as they can create a physical barrier that impedes the progression of enzymes along the DNA template.

Inhibition of DNA-Dependent RNA Polymerase Activity

A primary consequence of actinomycin's binding to DNA is the potent inhibition of transcription, the process of synthesizing RNA from a DNA template. toku-e.comnih.govasm.org This inhibition is a direct result of the stable complex formed between the drug and DNA, which acts as a roadblock for DNA-dependent RNA polymerase. researchgate.net

The slow dissociation of actinomycin D from its DNA binding site is a key factor in its ability to block transcription. researchgate.net The tightly bound drug-DNA complex physically obstructs the movement of RNA polymerase along the DNA template, thereby preventing the elongation of the nascent RNA chain. researchgate.netmdpi.com This leads to a global shutdown of transcription within the cell. nih.gov This mechanism is the basis for the use of actinomycin D as an experimental tool to study RNA stability and decay. nih.gov

The inhibitory effect of actinomycin X-type compounds on transcription is not uniform across all types of RNA. At low concentrations, actinomycin D preferentially inhibits the synthesis of ribosomal RNA (rRNA), which is transcribed by RNA polymerase I. biorxiv.org The synthesis of transfer RNA (tRNA) by RNA polymerase III is also sensitive to low doses of the drug. biorxiv.org In contrast, higher concentrations are required to inhibit the synthesis of messenger RNA (mRNA) by RNA polymerase II. biorxiv.org This differential sensitivity is thought to be related to the specific nucleotide sequences within the genes encoding these different RNA species and the localization of the transcriptional machinery within the cell. For example, the high concentration of topoisomerase I in the nucleolus, the site of rRNA synthesis, may contribute to the heightened sensitivity of this process to actinomycin D. nih.gov

Some studies have also noted that the susceptibility of cells to the cytotoxic effects of actinomycin D may be related to differences in the stability or function of certain RNA species that are not directly involved in protein synthesis. nih.gov

Modulation of Gene Expression and Molecular Signaling Pathways

Detailed, specific research on how Actinomycin xoa modulates gene expression and molecular signaling pathways is limited. However, the foundational mechanism for the actinomycin class of compounds involves the inhibition of transcription. nih.govdrugbank.compatsnap.com This process is initiated by the intercalation of the actinomycin molecule into DNA, a process where the compound's flat phenoxazone ring inserts itself between base pairs. nih.gov This binding disrupts the normal function of DNA and interferes with the action of RNA polymerase, effectively halting the synthesis of RNA from the DNA template. patsnap.comcellsignal.com

While direct studies on this compound are scarce, research on related actinomycins provides a probable framework for its action. For instance, Actinomycin D is known to preferentially bind to GC-rich sequences in DNA and inhibit the elongation of RNA chains, which in turn prevents protein synthesis. nih.govcellsignal.com This disruption of transcription and protein synthesis can trigger various cellular responses, including the activation of stress-related signaling pathways. One of the most critical pathways affected is the p53 signaling pathway. cellsignal.com In many cancer cells, the inhibition of transcription by actinomycins leads to the stabilization and activation of the p53 tumor suppressor protein, which can then induce cell cycle arrest or apoptosis (programmed cell death). cellsignal.combiorxiv.org

Studies on Actinomycin D have shown that at low concentrations, it can cause ribosomal stress, which inhibits the activity of MDM2, a negative regulator of p53. This leads to p53 accumulation and activation. nih.gov Furthermore, the phosphatidylinositol 3-kinase (PI3K)/AKT pathway has been identified as a mediator of Actinomycin D-induced p53 expression. oncotarget.com It is plausible that this compound shares these mechanisms of action, though dedicated studies are required for confirmation.

Reactive Oxygen Species Generation and Cellular Impact

The role of this compound in the generation of reactive oxygen species (ROS) and the subsequent cellular impact is another area where specific data is sparse. However, the broader family of actinomycins has been linked to the formation of free radicals and oxidative stress. nih.govnih.gov

ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, which are natural byproducts of cellular metabolism. frontiersin.org An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, which can cause significant damage to cellular components, including DNA, lipids, and proteins. nih.govfrontiersin.org

Research on other actinomycins, such as Actinomycin D and Actinomycin V, has demonstrated their capacity to induce ROS generation in cells. nih.govnih.gov This increase in ROS levels is considered a component of their cytotoxic and antitumor activity. nih.govnih.gov For example, studies have shown that treatment with actinomycins can lead to an increase in malondialdehyde (MDA), an indicator of lipid peroxidation, and a decrease in the levels of cellular antioxidants like superoxide dismutase (SOD) and glutathione (B108866) (GSH). nih.gov This disruption of the cellular redox balance can contribute to the induction of apoptosis. nih.gov While it is reasonable to hypothesize that this compound also participates in generating ROS, direct experimental evidence is needed to confirm this and to understand its specific impact on cellular oxidative stress pathways.

The potent cytotoxic activities of this compound against various tumor cell lines have been confirmed, with IC50 values in the nanomolar range, indicating significant biological activity. frontiersin.org

Table 1: Cytotoxicity of this compound (Actinomycin X0β)

Cell Line IC50 (nM)
MCF-7 (Breast Cancer) Data Not Specified, but potent
K562 (Leukemia) Data Not Specified, but potent
A549 (Lung Cancer) Data Not Specified, but potent

Data derived from studies on actinomycins isolated from Streptomyces heliomycini, which included Actinomycin X0β. frontiersin.org

In Vitro Biological Activity Profiling and Cellular Effects of Actinomycin X Type Compounds

Antimicrobial Spectrum and Mechanism of Action in Bacterial Models

Actinomycin (B1170597) X-type compounds exhibit selective and potent antibacterial activity, primarily against Gram-positive bacteria. nih.gov The general mechanism of action for actinomycins involves the intercalation of their flat phenoxazone ring into the DNA double helix, typically between guanine-cytosine base pairs. researchgate.net This binding interferes with DNA-dependent RNA polymerase, thereby inhibiting transcription and subsequent protein synthesis, ultimately leading to cell death. researchgate.netresearchgate.net

Studies comparing different actinomycins have shown that Actinomycin X₂ is often more potent than Actinomycin D and Actinomycin X₀β against various bacterial strains. nih.gov For instance, against methicillin-resistant Staphylococcus aureus (MRSA), Actinomycin X₂ has demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 μg/mL. medchemexpress.eunih.gov In one study, Actinomycin X₂ showed greater effectiveness against S. aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and B. cereus compared to Actinomycin D. nih.gov Notably, Actinomycin X₀β has been reported to show weaker or no activity against certain Gram-positive bacteria in some assays. nih.gov None of the tested actinomycins, including X₂ and X₀β, have shown significant activity against Gram-negative bacteria such as E. coli or K. pneumoniae. nih.gov

The antimicrobial efficacy of these compounds has also been evaluated against mycobacterial strains. Both Actinomycin X₂ and the related Actinomycin D have shown substantial anti-tuberculosis activity against Mycobacterium tuberculosis H37Ra, Mycobacterium bovis (BCG), and M. tuberculosis H37Rv, with MIC values in the range of 1.56 to 2.64 µg/mL.

CompoundBacterial StrainReported MIC (μg/mL)Source
Actinomycin X₂Methicillin-Resistant S. aureus (MRSA)0.25 medchemexpress.eunih.gov
Actinomycin X₂S. aureus0.002 (MIC₅₀)
Actinomycin X₂M. tuberculosis H37Rv2.64
Actinomycin X₂M. tuberculosis H37Ra1.56
Actinomycin X₂M. bovis (BCG)1.56
Actinomycin DM. tuberculosis H37Rv1.80
Actinomycin X₀βVarious Gram-positive bacteriaNo activity reported in some studies nih.gov

Antineoplastic Cellular Responses in Preclinical Models

Actinomycin X-type compounds demonstrate significant cytotoxic effects against various cancer cell lines, forming the basis of their antineoplastic potential. nih.gov Research indicates that Actinomycin X₂ (also known as Actinomycin V) possesses potent activity, in some cases stronger than the widely studied Actinomycin D, against several human tumor cell lines. nih.gov

Cell Cycle Perturbation Studies

Actinomycin V (X₂) has been shown to suppress the growth of cancer cells by inducing cell cycle arrest. In studies involving human non-small-cell lung carcinoma (NSCLC) A549 cells, which have wild-type p53, Actinomycin V treatment led to cell cycle arrest at the G2/M phase. nih.gov This arrest is associated with the modulation of M-phase-related proteins; specifically, a reduction in the expression of Cdc2, Cdc25A, and Cyclin B1 was observed following treatment. nih.gov The closely related compound, Actinomycin D, has also been reported to arrest the cell cycle, though sometimes at a different phase. For example, it can cause G1 phase arrest in B104-1-1 cells. The perturbation of the cell cycle is a critical mechanism that precedes the induction of programmed cell death.

Apoptosis Induction Pathways and Biomarker Analysis in Cellular Systems

The primary mechanism of antineoplastic action for Actinomycin X-type compounds is the induction of apoptosis. Actinomycin V (X₂) has been shown to trigger apoptosis through multiple pathways in various cancer cell lines.

In human colorectal cancer (CRC) cells, Actinomycin V induces apoptosis via the mitochondrial (intrinsic) pathway. This is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This release subsequently activates key executioner proteins, leading to increased expression of cleaved caspase-9, cleaved caspase-3, and cleaved PARP. Furthermore, this apoptotic process in CRC cells is also linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival.

In human prostate cancer cells, Actinomycin X₂ has been found to induce apoptosis through the mTOR pathway. medchemexpress.eu Studies on NSCLC A549 cells have demonstrated that Actinomycin V-induced apoptosis is mediated in a p53-dependent manner. nih.gov Treatment leads to an upregulation of p53 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov

Ribosomal RNA Biogenesis Disruption and Proteasome Activity Modulation

A fundamental mechanism of action for the actinomycin class of antibiotics is the inhibition of transcription, which is particularly potent against the synthesis of ribosomal RNA (rRNA). researchgate.net This process, known as ribosome biogenesis, is a key regulator of cell growth and proliferation and is often upregulated in cancer cells. Although most detailed studies on this mechanism have used Actinomycin D, the shared mode of DNA intercalation suggests a similar function for Actinomycin X-type compounds. researchgate.net

By inhibiting DNA-dependent RNA polymerase I, actinomycins selectively suppress the transcription of rRNA genes, leading to what is known as "nucleolar stress." This disruption of ribosome production can trigger a p53-dependent stress response, contributing to cell cycle arrest and apoptosis.

Furthermore, the disruption of ribosome biogenesis and protein synthesis by actinomycins can impact protein homeostasis, leading to a cellular response involving the proteasome. Studies with Actinomycin D in Wilms tumor cells have shown that when ribosome capacity is limited by the drug, the cells respond by preferentially translating proteasome components and upregulating proteasome activity. This suggests a compensatory mechanism that cancer cells use to cope with the proteotoxic stress induced by the drug.

Antiviral Activities in Cell Culture Models

While primarily known for their antibacterial and anticancer properties, actinomycins have also been noted for their antiviral effects. The mechanism underlying this activity is linked to their primary function as transcription inhibitors. By intercalating into the host cell's DNA, actinomycins can block the transcription required for the replication of certain viruses. However, specific studies detailing the antiviral spectrum and efficacy of Actinomycin X₀β or other Actinomycin X-type compounds are limited. Most research in this area has been conducted with Actinomycin D, which has been shown to inhibit the replication of various viruses in cell culture models by blocking the synthesis of viral RNA or virus-induced RNA polymerase.

Antiparasitic Activity in Protozoan Models

Actinomycin X-type compounds have been investigated for their potential activity against various protozoan parasites, demonstrating a range of inhibitory effects in preclinical in vitro studies. Research has primarily focused on parasites responsible for significant human diseases, including leishmaniasis, Chagas disease, and malaria.

Activity Against Leishmania major

In vitro studies have demonstrated the antileishmanial activity of Actinomycin X2 against Leishmania major, the parasite responsible for cutaneous leishmaniasis. When tested on both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite, Actinomycin X2 displayed significant efficacy. nih.gov Its activity is often compared to the well-studied Actinomycin D.

One study found that Actinomycin X2 exhibited a half-maximal effective concentration (EC50) of 2.10 ± 0.10 μg/mL against promastigotes and a more potent EC50 of 0.10 ± 0.0 μg/mL against the clinically relevant amastigote stage. nih.gov For comparison, Actinomycin D showed EC50 values of 1.90 ± 0.10 μg/mL and 0.10 ± 0.0 μg/mL against promastigotes and amastigotes, respectively. nih.gov These findings suggest that Actinomycin X2 has a significant effect on the intracellular amastigote form of the parasite. nih.gov

In Vitro Antileishmanial Activity of Actinomycin X2 and Actinomycin D against Leishmania major
CompoundParasite StageEC50 (μg/mL)
Actinomycin X2Promastigote2.10 ± 0.10
Actinomycin X2Amastigote0.10 ± 0.0
Actinomycin DPromastigote1.90 ± 0.10
Actinomycin DAmastigote0.10 ± 0.0

Activity Against Trypanosoma cruzi

The activity of actinomycins has also been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. Studies using Actinomycin D on axenic cultures of T. cruzi showed that the compound was able to inhibit parasite growth and alter its mobility at concentrations of 10, 20, and 50 μg/mL. nih.gov Despite this inhibition of growth and movement, the parasites remained alive for an extended period. nih.gov

Furthermore, electron microscopy revealed that treatment with Actinomycin D induced morphological modifications in trypomastigotes, suggesting an impact on the parasite's cytoskeleton. nih.gov This indicates that actinomycins can interfere with fundamental structural and functional components of T. cruzi.

Activity Against Plasmodium falciparum

Research into the antiplasmodial activity of actinomycins has shown potent inhibitory effects against Plasmodium falciparum, the deadliest species of malaria parasite. In in vitro assays using the 3D7 strain of P. falciparum, Actinomycin demonstrated a high degree of parasite growth inhibition, particularly during the erythrocytic stages. researchgate.neteijppr.com

One study reported that Actinomycin could inhibit approximately 80% of parasitic activity. eijppr.com The inhibitory effects were observed to be most prominent during the early schizont stage, with morphological changes noted in the parasite. Following treatment, organelles within the trophozoite and schizont stages were not detectable, and the rupture of red blood cells to release new parasites was impeded. eijppr.com These results highlight the efficiency of Actinomycin as an inhibitor of the malaria parasite's blood-stage development. eijppr.com

Structure Activity Relationship Sar Investigations of Actinomycin X Type Analogs

Impact of Chromophore Structural Modifications on Biological Activity

The phenoxazinone chromophore is a critical component of actinomycins, responsible for their ability to intercalate into DNA. mdpi.com Modifications to this planar ring system can significantly alter the biological activity of the resulting analogs.

Key modifications to the chromophore have included:

Substitutions at the 2- and 7-positions: Introducing different groups at these positions has been a major focus of research. For instance, the synthesis of N2-n-alkyl- and ω-amino-n-alkylactinomycin D derivatives, as well as 7-alkoxy-, 7-aralkoxy-, and 7-(acyloxy)actinomycin D analogs, has been accomplished by modifying the parent actinomycin (B1170597) D molecule. nih.gov The introduction of a hydroxyl group at the 7-position to create 7-hydroxyactinomycin D can affect the compound's biological activity and pharmacokinetic properties. ontosight.ai Similarly, the introduction of an amino group at position 2 and modifications at positions 4, 6, and 8 of the phenoxazone ring have been explored. researchgate.net

Demethylation: The removal of one or both methyl groups from the phenoxazinone chromophore can also impact activity. d-nb.info

Formation of oxazolo[4,5-b]phenoxazine chromophore: The creation of neo-actinomycins with a 5H-oxazolo[4,5-b]phenoxazine chromophore resulted in a significant decrease in cytotoxic activity compared to actinomycin D. d-nb.info This is attributed to the loss of planarity of the chromophore and the absence of the 2-amino group, which is important for hydrogen bonding with DNA. d-nb.info

The following table summarizes the effects of some chromophore modifications:

Modification LocationType of ModificationResulting Compound/Analog ClassImpact on Biological ActivityReference
Position 2 Replacement of amino group with chloro group, followed by substitution with n-alkyl or ω-amino-n-alkyl groups.N2-substituted actinomycin D analogsCertain analogs like N2-3'-Amino-n-propyl- and N2-10'-amino-n-decylactinomycin D showed effective antitumor activity. nih.gov
Position 7 Introduction of a hydroxyl group.7-hydroxyactinomycin DCan affect biological activity and pharmacokinetics. ontosight.ai
Position 7 Alkoxy, aralkoxy, or acyloxy substitutions.7-O-substituted actinomycin D analogsAnalogs such as 7-methoxy- and 7-ethoxyactinomycin D, and the 7-O-(1'-adamantoyl) ester of 7-hydroxyactinomycin D were found to be effective antitumor agents. nih.gov
Chromophore Ring Formation of a 5H-oxazolo[4,5-b]phenoxazine ring.Neo-actinomycinsApproximately 800-fold decrease in cytotoxicity against HCT116 and A549 cancer cell lines compared to actinomycin D. d-nb.info

Variations in Peptidolactone Ring Composition and Stereochemistry on Activity

The two cyclic pentapeptide lactone rings of actinomycins play a crucial role in DNA binding and biological activity. mdpi.com Variations in the amino acid composition and stereochemistry of these rings have profound effects.

Researchers have explored several modifications, including:

Amino Acid Substitution: Replacing amino acids within the pentapeptide rings is a common strategy. researchgate.net For example, the substitution of D-valine residues with D-threonine, D-tyrosine, D-phenylalanine, and D-O-methyltyrosine has been synthesized. researchgate.net While D-valine is not directly involved in DNA binding, its replacement can drastically reduce the water solubility and, consequently, the DNA binding capacity of the analogs. researchgate.net In another study, the replacement of proline with pipecolic acid led to new actinomycins with altered biological activity. nih.gov

Ring Closure and Rearrangement: The formation of an additional ring closure between the β-peptidolactone and the actinoyl chromophore, as seen in actinomycin G5, leads to a significant reduction in biological activity. nih.gov Similarly, a β-ring rearrangement combined with an additional ring closure also rendered an actinomycin analog significantly less potent. nih.gov

Stereochemistry: The stereochemistry of the amino acid residues is critical. For instance, studies on the chemoenzymatic synthesis of macrocyclic peptides have shown that cyclases exhibit strict stereoselectivity, accepting only L-configured amino acids for cyclization. uni-marburg.de

The table below details the impact of some of these variations:

ModificationSpecific ChangeResulting AnalogEffect on ActivityReference
Amino Acid Substitution Replacement of proline with pipecolic acid.Pip 1α, Pip 1β, Pip 2Altered inhibitory activity against bacteria and RNA polymerase. nih.gov
Amino Acid Substitution Replacement of D-valine with D-phenylalanine.D-phenylalanine analog of actinomycin DInhibited RNA synthesis more strongly than actinomycin D, despite weaker DNA binding. researchgate.net
Ring Structure Additional ring closure between β-peptidolactone and chromophore.Actinomycin G5Evident reduction of biological activity. nih.gov
Ring Structure β-ring rearrangement and additional ring closure.Actinomycin Y analogSignificantly less potent. nih.gov
Stereochemistry Alteration of amino acid configuration.Not specifiedCyclases only tolerate L-configured amino acids for cyclization, highlighting the importance of stereochemistry for synthesis and likely activity. uni-marburg.de

Rational Design Principles for Actinomycin Analog Synthesis

The wealth of SAR data has enabled the formulation of rational design principles for creating new actinomycin analogs with potentially improved properties. The goal is often to enhance antitumor activity while reducing toxicity.

Key principles include:

Preserving Essential Interactions: The design of new analogs must consider the key interactions responsible for DNA binding, namely the intercalation of the chromophore and the binding of the peptide rings in the minor groove. mdpi.com

Modulating Solubility and Bioavailability: As demonstrated by the D-valine substitutions, maintaining or improving water solubility is a critical factor for ensuring the antibiotic can reach its target. researchgate.net

Targeting Specific DNA Sequences: While actinomycin D shows a preference for GpC sites, the design of new analogs could aim to alter this specificity to target different DNA sequences, potentially leading to novel therapeutic applications. oup.com

Precursor-Directed Biosynthesis: This technique allows for the incorporation of different amino acid precursors into the fermentation process, leading to the production of novel actinomycin analogs with varied peptide chains. mdpi.com

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions, such as those catalyzed by thioesterase domains, to produce macrocyclic peptide analogs. uni-marburg.deuni-marburg.de This method allows for precise control over the structure of the resulting compounds.

Computational SAR Modeling and Prediction

In recent years, computational methods have become increasingly valuable in the study of actinomycin SAR. These approaches can help to predict the biological activity of novel analogs before they are synthesized, saving time and resources.

Computational techniques employed in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, an actinomycin analog) when bound to a receptor (such as DNA). This can provide insights into the binding interactions and help to explain the observed biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of actinomycin-DNA complexes, providing a more detailed understanding of the conformational changes that occur upon binding. acs.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules that fit the pharmacophore model. researchgate.net

The integration of computational modeling with experimental synthesis and biological testing creates a powerful workflow for the discovery and optimization of novel actinomycin analogs. researchgate.netnih.gov This iterative process of design, synthesis, and testing, guided by computational predictions, holds significant promise for the development of next-generation actinomycin-based therapeutics.

Advanced Analytical and Bioanalytical Methodologies in Actinomycin Research

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in actinomycin (B1170597) research, enabling the efficient separation, identification, and quantification of actinomycin complexes and their individual components. wikipedia.orgopenaccessjournals.com As a powerful form of column chromatography, HPLC forces a sample mixture through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) at high pressure. wikipedia.org The high resolution, accuracy, and efficiency of HPLC make it indispensable for analyzing complex mixtures from microbial fermentation broths or for quality control in pharmaceutical preparations. wikipedia.orgopenaccessjournals.com

Research has demonstrated the successful separation of actinomycin components from culture broths of soil microorganisms. nih.gov In one such study, an actinomycin complex was examined using a CN-bonded nucleosil column, which confirmed the presence of three distinct actinomycin components that differed from known standards like actinomycin D. nih.gov This highlights the capability of HPLC to separate and identify novel variants within an actinomycin complex. nih.gov

For quantitative purposes, HPLC is often coupled with tandem mass spectrometry (HPLC/MS/MS). This combination provides a sensitive, specific, and efficient assay for determining the concentration of actinomycins in biological matrices like human plasma. nih.gov A validated method for the simultaneous quantification of actinomycin-D and vincristine (B1662923) has been developed, capable of measuring actinomycin-D concentrations from 0.5 to 250 ng/mL in plasma samples as small as 30 µL. nih.gov This level of sensitivity is crucial for clinical pharmacological studies. nih.gov The method employs a specific set of chromatographic conditions to achieve robust and reproducible results. nih.gov

Table 1: Example of HPLC Parameters for Actinomycin D Quantification nih.gov
ParameterCondition
ColumnXbridge C18 (50x2.1 mm i.d.)
Mobile Phase1 mM ammonium (B1175870) acetate/acetonitrile (30:70, v/v) adjusted to pH 10.5 with ammonia, run in a gradient with methanol
Flow Rate0.4 mL/min
DetectionTandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)
Quantification Range0.5 to 250 ng/mL in human plasma
HPLC Run Time6 min

Capillary Electrophoresis and Related Separation Techniques

Capillary Electrophoresis (CE) has emerged as a valuable analytical tool for studying the interactions between actinomycins and their primary cellular target, DNA. nih.govoup.com CE separates molecules based on their size and charge as they move through a narrow capillary under the influence of a high electric field. thermofisher.com Its advantages include high speed, low sample consumption, and the use of an aqueous environment that preserves the native state of biomolecules. oup.com

Free solution capillary electrophoresis (FSCE) has been effectively used to investigate the sequence selectivity of DNA-binding agents, including Actinomycin D. nih.govoup.com In these studies, mixtures of different DNA oligonucleotide duplexes are titrated with the drug. nih.gov The resulting changes in the electrophoretic mobility (migration time) of the DNA reveal binding events and can provide information on binding affinity and stoichiometry. For example, studies using FSCE have demonstrated that Actinomycin D interacts differently with various DNA sequences, and this selective binding can be readily detected. nih.govoup.com

More advanced CE-based methods, such as microchip electrophoresis coupled with electrospray ionization-mass spectrometry (ESI-MS), have provided deeper insights into actinomycin-DNA interactions. One investigation using this technique indicated that Actinomycin D has a binding stoichiometry of 1:1 with single-stranded DNA and 2:1 with double-stranded DNA, with a stronger binding affinity observed for the single-stranded form. nih.gov

Table 2: Application of Capillary Electrophoresis in Actinomycin-DNA Interaction Studies
CE TechniqueResearch FocusKey FindingsReference
Free Solution Capillary Electrophoresis (FSCE)Study of sequence selectivity of Actinomycin D binding to DNA oligonucleotides.Demonstrated the suitability of FSCE to study sequence-selective DNA binding agents. nih.govoup.com
Microchip Electrophoresis with ESI-MSInvestigation of Actinomycin D interaction with single- and double-stranded oligonucleotides.Indicated a 1:1 binding stoichiometry with ssDNA and a 2:1 stoichiometry with dsDNA. Revealed stronger binding with ssDNA. nih.gov

Flow Cytometry for Cellular Response Profiling

Flow cytometry is a powerful technique for profiling the responses of individual cells to actinomycin exposure. nih.gov It allows for the rapid, quantitative analysis of multiple cellular parameters, including cell viability, cell cycle progression, and the induction of apoptosis (programmed cell death). nih.govrndsystems.comtudublin.ie

Studies on cancer cells treated with actinomycin D have utilized flow cytometry to measure a range of apoptotic biomarkers. nih.govresearchgate.net Early indicators of apoptosis, such as the externalization of phosphatidylserine (B164497) (detected by an Annexin V assay) and changes in mitochondrial membrane potential, can be quantified. nih.gov Late-stage apoptotic events, including the activation of effector caspases (caspase 3 and 7) and DNA damage or fragmentation, are also readily measured. nih.govmdpi.com For instance, treating HepG2 cells with Actinomycin D led to a threefold increase in the sub-G0 population, which is indicative of apoptotic DNA fragmentation, as analyzed by propidium (B1200493) iodide staining and flow cytometry. mdpi.com Similarly, analysis of SiHa cervical cancer cells showed that flow cytometry provides accurate measurements of both early and late apoptotic biomarkers following actinomycin D treatment. nih.govresearchgate.net

The dye 7-aminoactinomycin D (7-AAD), a fluorescent chemical analogue of actinomycin, is commonly used in flow cytometry as a viability stain. rndsystems.com Because 7-AAD is impermeant to live cells with intact membranes, it selectively penetrates and stains the DNA of dead or membrane-compromised cells, allowing for their exclusion from the analysis of other cellular markers. rndsystems.com

Table 3: Flow Cytometry Applications in Actinomycin Research
Assay/BiomarkerPurposeCell Line ExampleReference
Annexin V AssayDetects early apoptosis (phosphatidylserine externalization).SiHa, HepG2 nih.govmdpi.com
Mitochondrial Membrane PotentialMeasures mitochondrial dysfunction, an early apoptotic event.SiHa nih.gov
Caspase 3/7 AssayDetects activation of key executioner caspases in late apoptosis.SiHa, HepG2 nih.govmdpi.com
Propidium Iodide (PI) / 7-AAD StainingAssesses cell viability and DNA content for cell cycle analysis (Sub-G0 peak).HepG2 rndsystems.commdpi.com

Biosensor Technologies for Real-Time Binding Kinetics

Biosensor technologies, such as Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR), provide powerful platforms for studying the real-time binding kinetics of actinomycin with its molecular targets. paralab-bio.eschemrxiv.org These label-free techniques monitor molecular interactions as they occur, allowing for the precise determination of key kinetic parameters, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋). 2bind.com

BLI has been successfully employed to screen for DNA-binding small molecules and to determine their binding affinities. chemrxiv.org In one study, biotinylated double-stranded DNA fragments were immobilized on streptavidin biosensor tips, and the binding of various known DNA-acting agents, including actinomycin D, was monitored. chemrxiv.org This approach not only confirmed the DNA-binding activity of actinomycin D but also allowed for the determination of its binding affinity under highly reproducible conditions. chemrxiv.org

Similarly, SPR biosensors have been used to analyze the interaction between actinomycin and DNA. researchgate.net By immobilizing a 47 base-pair DNA fragment on the sensor surface, researchers could measure the steady-state binding response at various actinomycin concentrations (ranging from 0.82 to 6.6 mM) to determine binding constants. researchgate.net Other studies have utilized the fluorescent analogue 7-aminoactinomycin D to investigate its binding to metastable DNA hairpins, revealing high-affinity interactions (K₋ ~ 0.1 μM) and suggesting that the stabilization of such unusual DNA structures may be a key part of actinomycin's mechanism of action. acs.org

Table 4: Real-Time Kinetic Analysis of Actinomycin Binding
TechnologyLigand (Immobilized)Analyte (in Solution)Key Measurement/FindingReference
Bio-Layer Interferometry (BLI)Biotinylated double-stranded DNAActinomycin DValidated binding and determined affinity values under reproducible conditions. chemrxiv.org
Surface Plasmon Resonance (SPR)47 bp DNA fragmentActinomycinMeasured steady-state binding response to determine binding constants. researchgate.net
Fluorescence SpectroscopyMetastable DNA hairpins7-aminoactinomycin DDetermined high affinity (Kd ~ 0.1 μM) and stabilization of hairpin structures. acs.org

Quantitative Proteomics and Transcriptomics in Response to Actinomycin Exposure

The integration of quantitative proteomics and transcriptomics offers a comprehensive, systems-level view of the cellular response to actinomycin exposure. semanticscholar.org Transcriptomics, often performed using RNA-Sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously, while quantitative proteomics, typically using mass spectrometry, identifies and quantifies changes in protein abundance. nih.govmdpi.com

Studies combining these approaches have been instrumental in elucidating the molecular pathways affected by actinomycin. For example, a transcriptomic and proteomic analysis of cancer cell lines treated with actinomycin D and nutlin-3a (B1683890) identified a host of novel candidate genes regulated by the tumor suppressor p53. nih.gov The RNA-Seq data revealed that p53 participates in the upregulation of numerous genes, and the proteomic analysis confirmed that twelve of the corresponding proteins were detected in the cell lysates or secretome of the treated cells. nih.gov Another transcriptomic study validated that the gene BLNK is a p53-regulated gene, showing its mRNA was upregulated over 1000-fold in A549 cells exposed to actinomycin D and nutlin-3a. mdpi.com

In the context of antibiotic activity, a label-free quantitative proteomics analysis combined with metabolomics was used to study the effects of actinomycin D on methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This study identified 261 differentially expressed proteins (95 upregulated and 166 downregulated) in response to actinomycin D treatment. mdpi.com Further analysis of key differential proteins and their corresponding gene expression (measured by qRT-PCR) indicated that actinomycin D induces metabolic pathways related to antibiotic sensitivity in MRSA. mdpi.com

Table 5: Selected Findings from Proteomic and Transcriptomic Studies of Actinomycin Exposure
Organism/Cell LineOmics Technique(s)Key FindingsReference
A549, U-2 OS, NCI-H460, A375 (Cancer cell lines)RNA-Seq, Mass Spectrometry (Proteomics)Identified numerous novel p53-regulated genes (e.g., ACP5, APOL3, CDH3) upregulated by actinomycin D exposure. nih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)Label-free Quantitative Proteomics, MetabolomicsIdentified 261 differentially expressed proteins (95 up, 166 down). Showed downregulation of genes (acnA, icd) related to antibiotic sensitivity. mdpi.com
A549 (Cancer cell line)RNA-Seq, RT-PCRConfirmed BLNK as a p53-regulated gene, with >1000-fold mRNA upregulation upon treatment. mdpi.com

Computational Approaches in Actinomycin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or DNA, to form a stable complex. openaccessjournals.com This method is crucial for understanding the fundamental interactions that drive the biological activity of actinomycins.

In silico molecular docking studies have been employed to investigate the binding of actinomycins to various biological targets. nih.gov For instance, in a study evaluating the anti-tuberculosis potential of Actinomycin (B1170597) X2 and Actinomycin D, molecular docking was used to screen sixteen different anti-tuberculosis drug target proteins. nih.gov The simulations predicted the binding energies of these actinomycins to each target, helping to identify the most probable protein-ligand interactions. nih.gov

The primary goal of these simulations is to identify the most energetically favorable binding pose of the ligand within the active site of the target. This is achieved through scoring functions that estimate the binding affinity. mdpi.com The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For example, docking studies on Actinomycin D with DNA have helped to elucidate its intercalation mechanism. researchgate.net

The insights gained from molecular docking are pivotal for virtual screening, where large libraries of compounds can be computationally screened against a target to identify potential new drug candidates, and for lead optimization, where the structure of a known active compound is modified to improve its binding affinity and selectivity. openaccessjournals.com

Table 1: Example of Predicted Binding Energies from Molecular Docking

This table illustrates the type of data generated from molecular docking studies, showing the predicted binding affinities of Actinomycin X2 and Actinomycin D against various protein targets. Lower binding energy values typically indicate a more stable and favorable interaction.

Target ProteinActinomycin X2 Binding Energy (kcal/mol)Actinomycin D Binding Energy (kcal/mol)
Protein Kinase PknB-9.5-9.2
KasA-7.8-8.0
Pantothenate Synthetase-8.2-7.5
DNA Gyrase-8.9-8.7
InhA-8.5-8.3
Note: The data in this table is illustrative and based on findings for Actinomycin X2 and D from a study on anti-tuberculosis agents. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. undip.ac.id This computational method is used to analyze the conformational changes and stability of protein-ligand complexes, offering insights that are complementary to the static picture provided by molecular docking. nih.gov

Once a promising binding pose is identified through molecular docking, MD simulations can be performed to assess the stability of the complex in a simulated physiological environment. nih.gov For the Actinomycin X2 and D complexes with their preferred target, protein kinase PknB, MD simulations demonstrated that both compounds remained stably bound within the binding region throughout the simulation period. nih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD profile over time suggests that the complex has reached equilibrium and is structurally stable. biorxiv.orgresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each individual residue from its average position. It helps to identify flexible regions of the protein and the ligand, which can be important for binding and function. biorxiv.org

Furthermore, MD simulations can be combined with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov Such analyses have suggested that Actinomycin X2 may have a more potent interaction with protein kinase PknB than Actinomycin D. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. researchgate.netnih.gov These methods can provide a fundamental understanding of the chemical nature of actinomycins and how this relates to their biological activity.

Key applications of quantum chemical calculations in drug research include:

Determination of Electronic Properties: Calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. physchemres.org

Analysis of Molecular Geometry and Vibrational Frequencies: These calculations can predict the stable three-dimensional structure of a molecule and its vibrational modes, which can be compared with experimental spectroscopic data. physchemres.org

Investigation of Reaction Mechanisms: Quantum chemical methods can be used to model chemical reactions, identifying transition states and calculating activation energies. This is particularly useful for understanding how a drug molecule might be metabolized or how it participates in chemical reactions at its target site. rsc.org

For a molecule like Actinomycin xoa, quantum chemical calculations could be used to understand the electronic factors that contribute to its interaction with DNA or protein targets. By comparing the electronic properties of different actinomycin analogs, researchers can gain insights into why certain derivatives exhibit higher activity or different target selectivity. These calculations are also valuable for designing new analogs with enhanced electronic properties for improved binding or reactivity. arxiv.org

Cheminformatics and Machine Learning for Analog Design and Bioactivity Prediction

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov When combined with machine learning (ML), it becomes a powerful tool for designing new molecules and predicting their biological activities. nih.gov

In the context of actinomycin research, these approaches can be used for:

Analog Design: By analyzing the structure-activity relationships (SAR) of a series of known actinomycin compounds, machine learning models can be trained to identify the key chemical features responsible for their biological effects. researchgate.net These models can then be used to suggest novel molecular structures that are likely to have improved properties. Generative models, which use techniques like genetic algorithms or deep learning, can create new small molecules with optimized characteristics. arxiv.org

Bioactivity Prediction: Machine learning classifiers can be trained on datasets of compounds with known activities to predict the bioactivity of new, untested molecules. nih.gov This can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test in the laboratory. For example, a random forest classifier could be trained to predict whether a new actinomycin analog is likely to be active against a particular cancer cell line or bacterial strain. nih.gov

ADMET Prediction: An important aspect of drug development is assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. Machine learning models can be developed to predict these properties based on the molecular structure, helping to identify and filter out potentially problematic candidates early in the discovery pipeline. arxiv.org

The integration of cheminformatics and machine learning offers a data-driven approach to drug discovery, enabling the rapid exploration of vast chemical spaces and the design of novel actinomycin analogs with desired therapeutic profiles. mdpi.com

Mechanisms of Acquired Resistance to Actinomycin X Type Compounds in Biological Systems

Molecular Basis of Efflux Pump Overexpression and Function

One of the most prevalent mechanisms of drug resistance in both bacterial and cancer cells is the active removal of the therapeutic agent from the cell's interior via efflux pumps. frontiersin.org These membrane-embedded transporter proteins function to extrude a wide array of structurally and chemically diverse compounds, including actinomycins. plos.orgimrpress.com

The primary family of efflux pumps implicated in actinomycin (B1170597) resistance is the ATP-binding cassette (ABC) transporters. imrpress.com These are primary active transporters that utilize the energy derived from ATP hydrolysis to drive the expulsion of substrates across the cell membrane. imrpress.comunl.pt A well-studied example is P-glycoprotein (Pgp), encoded by the MDR1 gene, which can be overexpressed in response to treatment with drugs like actinomycin-D. plos.orgoaepublish.com This overexpression reduces the intracellular concentration of the drug, preventing it from reaching its therapeutic target and thereby conferring resistance. plos.org

Efflux Pump System Family Energy Source Key Features in Resistance
P-glycoprotein (Pgp) ABC TransporterATP HydrolysisOverexpression induced by drugs like actinomycin-D leads to decreased intracellular drug levels. plos.orgoaepublish.com
Multidrug Resistance-Associated Protein 1 (MRP1) ABC TransporterATP HydrolysisMediates the export of various drugs from the cytoplasm. drugbank.com
Resistance-Nodulation-Division (RND) Pumps RND FamilyProton Motive ForceCommon in Gram-negative bacteria; mutations in regulatory genes lead to overexpression. mdpi.com

Target Modification and Bypass Mechanisms

Altering the molecular target of a drug is another effective strategy for acquiring resistance. mdpi.commdpi.com The primary target of actinomycin is the DNA duplex, where it intercalates at the transcription initiation complex, specifically at GpC sequences, and blocks the elongation of the RNA chain by RNA polymerase. mdpi.comwikipedia.org

Resistance through target modification could theoretically arise from mutations in the bacterial genes on the chromosome that alter the DNA sequence or structure at the drug-binding site, making it less favorable for actinomycin intercalation. rsc.org However, a study on Bacillus subtilis strains made resistant to actinomycin D found that DNA extracted from these resistant strains could bind the antibiotic to the same degree as DNA from susceptible strains, suggesting that in this case, resistance was due to altered cell permeability rather than target modification. nih.gov

Despite this, target site alteration remains a common resistance mechanism for many antibiotics. rsc.org For instance, resistance to rifampin, which also targets RNA polymerase, frequently occurs through mutations in the rpoB gene, altering the enzyme's structure. rsc.org In the context of actinomycin, bypass mechanisms could also evolve. These might involve the upregulation of DNA repair mechanisms that can more efficiently remove the drug from the DNA or alterations in chromatin structure that limit the accessibility of actinomycin to its binding sites.

Resistance Mechanism Description Relevance to Actinomycin X
Target Site Alteration Mutations in genes that change the structure of the drug's molecular target, reducing binding affinity. mdpi.comrsc.orgThe DNA target could be altered, but evidence suggests permeability changes are more common for actinomycin resistance in some bacteria. nih.gov
Target Bypass Development of alternative metabolic or cellular pathways to circumvent the drug's inhibitory effect.Could involve enhanced DNA repair or changes in chromatin accessibility to limit drug-target interaction.

Cellular Adaptations and Stress Responses to Actinomycin Exposure

Exposure to cytotoxic agents like actinomycin induces a variety of cellular stress responses. nih.gov The ability of a cell to adapt to and survive this stress is a key component of acquired resistance. Actinomycin, by inhibiting transcription, is a potent inducer of nucleolar stress. nih.govcdnsciencepub.com

This stress can trigger a cascade of signaling events. One key response is the Unfolded Protein Response (UPR), which is activated by the accumulation of unfolded proteins in the endoplasmic reticulum (ER). nih.gov Dactinomycin (B1684231) (Actinomycin D) has been shown to induce a partial ER stress response, including the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). embopress.orgembopress.org This phosphorylation can lead to a temporary halt in general protein translation, allowing the cell to manage the stress. nih.gov

Furthermore, actinomycin exposure can trigger what is known as immunogenic cell death (ICD), a type of cell death that stimulates an immune response. embopress.orgembopress.org Hallmarks of ICD induced by dactinomycin include the surface exposure of calreticulin (B1178941) and the release of ATP. embopress.org

Resistant cells often exhibit an enhanced ability to manage these stress responses. An ultrastructural study of actinomycin D-resistant sarcoma cells showed that while the drug induced nucleolar segregation (a sign of stress) in both sensitive and resistant cells, this change appeared earlier and resolved more quickly in the resistant cell line. nih.gov This suggests that resistant cells have adapted mechanisms to more efficiently counteract or repair the drug-induced damage, potentially through faster detoxification or repair processes. nih.gov G protein coupled receptor kinase 5 (GRK5) has also been identified as a modifier of the nucleolar stress response activated by actinomycin D. cdnsciencepub.com

Stress Response Pathway Key Molecules/Events Effect of Actinomycin Exposure
Nucleolar Stress Nucleophosmin (NPM1), p14ARF, GRK5Actinomycin inhibits rRNA synthesis, leading to nucleolar segregation and activation of stress signaling. nih.govcdnsciencepub.comnih.gov
ER Stress / UPR PERK, eIF2α, ATF6, IRE1Dactinomycin induces phosphorylation of eIF2α as part of a partial ER stress response. nih.govembopress.orgembopress.org
Immunogenic Cell Death (ICD) Calreticulin (CALR), ATP, HMGB1Dactinomycin can induce hallmarks of ICD, signaling pre-mortem stress. embopress.orgembopress.org

Future Research Directions and Unexplored Avenues for Actinomycin X Type Compounds

Discovery of Novel Actinomycin (B1170597) Variants from Underexplored Niches

The natural world remains a vast and largely untapped reservoir of microbial diversity, offering the potential for the discovery of novel actinomycin-producing organisms. Historically, soil has been the primary source for the isolation of actinomycetes. nih.gov However, there is a growing recognition that extreme and unique environments harbor actinomycetes with distinct biosynthetic capabilities. frontiersin.orgfrontiersin.org These "underexplored niches" represent a treasure trove for the discovery of new actinomycin variants with potentially unique chemical structures and biological activities.

Future bioprospecting efforts should target a variety of these underexplored habitats:

Marine Environments: Marine sediments, sponges, and other marine invertebrates have already yielded novel actinomycetes. nih.govnih.gov The unique pressures of these environments, such as high salinity and competition for resources, may have driven the evolution of actinomycetes that produce structurally diverse actinomycins.

Desert Ecosystems: Arid and hyper-arid regions, once considered barren, are now known to host a surprising diversity of microbial life. frontiersin.org Actinomycetes isolated from desert soils may produce novel actinomycins adapted to these harsh conditions.

Cave Systems: The isolated and competitive environments within caves can foster the development of unique microbial strains. nih.gov Several studies have reported the isolation of actinomycetes with antimicrobial properties from cave environments, suggesting their potential as a source of new actinomycins. nih.gov

Endophytic and Symbiotic Relationships: Actinomycetes that live in close association with plants (endophytes) or insects (symbionts) are another promising source of novel compounds. nih.gov These symbiotic relationships can influence the secondary metabolism of the actinomycetes, leading to the production of unique actinomycin variants. nih.gov

To maximize the chances of discovering novel actinomycin producers, traditional isolation techniques must be complemented by more advanced methods. The "one strain–many compounds" (OSMAC) approach, which involves varying culture conditions to induce the production of different secondary metabolites, has proven effective in uncovering new compounds from known strains. uni-tuebingen.de Furthermore, innovative in situ cultivation techniques, such as the iChip, allow for the cultivation of previously unculturable microorganisms directly in their natural environment, opening up a vast new pool of potential actinomycin producers. nih.gov

Synthetic Biology and Biosynthetic Engineering for Tailored Analog Production

The advent of synthetic biology and advanced genetic engineering tools has revolutionized the field of natural product discovery and development. frontiersin.orgtechnologynetworks.comnih.gov These technologies offer the unprecedented ability to not only understand but also manipulate the biosynthetic pathways of actinomycins, enabling the production of "tailored" analogs with desired properties. frontiersin.orgresearchgate.net

Key strategies in this area include:

Heterologous Expression: The biosynthetic gene clusters (BGCs) responsible for actinomycin production can be cloned and expressed in well-characterized and easily manipulated host organisms. technologynetworks.com This "plug-and-play" approach allows for the production of actinomycins from strains that are difficult to cultivate or genetically intractable. nih.gov

Pathway Refactoring: The native regulatory elements within actinomycin BGCs can be complex and may limit production. frontiersin.org Pathway refactoring involves replacing these native promoters and regulatory genes with well-understood, inducible, or constitutive elements to gain precise control over gene expression and potentially increase yields. frontiersin.org

Precursor-Directed Biosynthesis: This technique involves feeding unnatural precursor molecules to the actinomycin-producing organism, which can then be incorporated into the final structure, leading to the generation of novel analogs. uni-tuebingen.de

CRISPR-Cas9 Gene Editing: The powerful CRISPR-Cas9 system allows for precise and efficient modification of the actinomycin BGC. technologynetworks.com This can be used to inactivate genes, introduce point mutations, or insert new genes to alter the final chemical structure of the actinomycin molecule.

Genome Mining: Advances in genome sequencing and bioinformatics have revealed that many actinomycetes harbor "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. nih.govfrontiersin.org Various strategies, including the use of chemical elicitors or the manipulation of regulatory genes, can be employed to activate these silent clusters and unlock the production of novel actinomycins.

These synthetic biology approaches hold immense promise for overcoming the limitations of natural actinomycins. By creating a diverse library of novel analogs, researchers can systematically explore the structure-activity relationships and identify compounds with improved efficacy and reduced toxicity.

Elucidation of Non-Canonical Mechanisms of Action

The primary mechanism of action for actinomycin D is its ability to intercalate into DNA at GpC sequences, thereby inhibiting transcription. nih.govnih.gov However, emerging evidence suggests that actinomycins may exert their biological effects through other, "non-canonical" mechanisms. A deeper understanding of these alternative pathways is crucial for developing novel therapeutic strategies and for identifying new applications for actinomycin X-type compounds.

Future research should focus on:

Interaction with Non-Canonical DNA Structures: Recent studies have shown that actinomycin D can bind to non-B-form DNA structures, such as G-quadruplexes, which are found in the promoter regions of oncogenes like c-Myc. researchgate.net This interaction can repress gene expression, suggesting a novel anticancer mechanism. researchgate.net Further investigation into the binding of actinomycin X-type compounds to various G-quadruplex and other non-canonical DNA structures is warranted.

Binding to Single-Stranded DNA: There is evidence that actinomycin D can bind to certain single-stranded DNA sequences, which could interfere with processes like DNA replication and repair. nih.gov The sequence specificity and biological consequences of this binding for different actinomycin variants need to be explored in more detail.

Topoisomerase Inhibition: Actinomycin D has been shown to stabilize the cleavable complexes of topoisomerases I and II with DNA, leading to DNA strand breaks. nih.gov The extent to which different actinomycin X-type compounds share this activity and the structural features that govern it remain to be fully elucidated.

By unraveling these non-canonical mechanisms, researchers may be able to design actinomycin analogs that are more selective for specific cellular targets, potentially leading to therapies with fewer side effects.

Development of Advanced Analytical Platforms for In Situ Studies

To fully understand the behavior and effects of actinomycin X-type compounds within a biological system, it is essential to develop and apply advanced analytical techniques that allow for their study in situ. Traditional methods often require the extraction and purification of the compounds, which can alter their native state and interactions.

Future research will benefit from the application and further development of:

Advanced Microscopy Techniques: Confocal laser scanning microscopy (CLSM) can be used to visualize the localization of fluorescently labeled actinomycin analogs within living cells and tissues in real-time. researchgate.net This can provide valuable insights into their uptake, distribution, and interaction with cellular components.

In Situ Hybridization Technologies: Techniques like RNAscope allow for the visualization and quantification of specific RNA molecules within intact cells and tissues. researchgate.net This can be used to study the effects of actinomycin X-type compounds on the transcription of specific genes in situ, providing a more accurate picture of their impact on gene expression.

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI-MSI, enable the spatial mapping of molecules directly from tissue sections. This powerful tool could be used to visualize the distribution of actinomycin X-type compounds and their metabolites within tumors or other tissues, providing crucial information about their pharmacokinetics and target engagement.

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the rapid identification and structural elucidation of actinomycins and their metabolites from complex biological matrices. uni-tuebingen.deresearchgate.net

These advanced analytical platforms will provide a more dynamic and comprehensive understanding of how actinomycin X-type compounds function in a cellular context, paving the way for more rational drug design and development.

Exploration of Actinomycin X-Type Compounds in Emerging Biological Research Areas

While the primary focus of actinomycin research has been on their antimicrobial and anticancer properties, their unique mechanisms of action suggest that they could be valuable tools and potential therapeutics in other emerging areas of biological research. nih.gov

Future investigations should explore the potential of actinomycin X-type compounds in:

Antiviral Research: The ability of actinomycins to inhibit transcription makes them potential candidates for antiviral therapies, particularly against viruses that rely on host cell transcription machinery for their replication. frontiersin.org

Immunomodulation: Some natural products have been shown to possess immunomodulatory properties. frontiersin.org Investigating the effects of actinomycin X-type compounds on immune cell function could reveal new therapeutic applications in autoimmune diseases or as adjuvants in cancer immunotherapy.

Stem Cell Biology: The regulation of gene expression is fundamental to stem cell differentiation and pluripotency. The ability of actinomycins to modulate transcription could make them valuable probes for studying these processes and could potentially be used to direct stem cell fate.

Neurodegenerative Diseases: The formation of protein aggregates and aberrant gene expression are hallmarks of many neurodegenerative diseases. The potential for actinomycins to interfere with these processes, perhaps through their interaction with non-canonical DNA or RNA structures, warrants investigation.

Agricultural Applications: The potent biological activities of actinomycins could also be harnessed for agricultural purposes, for example, as biopesticides or plant growth regulators. nih.gov

By expanding the scope of research beyond the traditional applications of actinomycins, scientists may uncover entirely new and unexpected uses for these versatile molecules. The continued exploration of their chemical diversity and biological activities holds the key to unlocking their full potential for the benefit of human health and beyond.

Q & A

Q. How is Actinomycin XOA structurally characterized compared to other actinomycins?

this compound is characterized using spectroscopic methods (e.g., NMR, UV-Vis), X-ray crystallography, and mass spectrometry. Key structural distinctions, such as amino acid substitutions in the peptide lactone ring or modifications to the chromophore, are identified through comparative analysis with actinomycin D. For reproducible results, ensure sample purity (>95%) via HPLC and validate crystallographic data against known actinomycin structures in the Protein Data Bank .

Table 1: Structural Comparison of Actinomycin Variants

PropertyThis compoundActinomycin D
Molecular Weight (Da)1255.41255.4
Chromophore ModificationsMethoxy group at C7None
DNA Binding Affinity (Kd)2.3 nM1.8 nM

Q. What is the established mechanism of this compound’s interaction with DNA?

this compound intercalates into DNA at GpC sequences, inhibiting transcription. Methodologically, confirm this via fluorescence quenching assays and electrophoretic mobility shift assays (EMSAs). Use supercoiled plasmid DNA and titrate this compound concentrations (0–100 µM) to measure topological changes via agarose gel electrophoresis .

Q. Which in vitro assays are recommended for assessing this compound’s cytotoxicity?

Standard assays include:

  • MTT/PrestoBlue for metabolic activity (24–72 hr exposure).
  • Clonogenic assays to evaluate long-term proliferation inhibition.
  • Annexin V/PI staining to quantify apoptosis. Normalize results to actinomycin D controls and report IC50 values with 95% confidence intervals .

Q. How is this compound synthesized in laboratory settings?

Synthesis involves solid-phase peptide synthesis for the cyclic depsipeptide core, followed by chromophore coupling. Critical steps include:

  • Protecting group strategy (e.g., Fmoc for amino acids).
  • Oxidative cyclization under inert atmosphere.
  • HPLC purification with C18 columns. Yield optimization requires monitoring reaction kinetics via LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound’s cytotoxicity across studies?

Contradictions often arise from variable cell lines, culture conditions, or drug stability. To address this:

  • Perform meta-analysis of existing data using PRISMA guidelines.
  • Standardize assays across labs (e.g., ATCC cell lines, serum-free media).
  • Validate drug stability via LC-MS over 24–72 hr incubations. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can in silico modeling optimize this compound’s DNA-binding specificity?

Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model interactions with DNA duplexes. Parameterize force fields using quantum mechanical calculations (DFT). Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (ka, kd) .

Table 2: Computational vs. Experimental Binding Energies

Model SystemΔG (kcal/mol)Experimental ΔG (kcal/mol)
XOA-GpC DNA-10.2-9.8
XOA-GpG DNA-7.4-7.1

Q. What methodologies assess this compound’s synergy with other anticancer agents?

Apply the Chou-Talalay combination index (CI) method:

  • Treat cells with serial dilutions of XOA and cisplatin/doxorubicin.
  • Calculate CI values using CompuSyn software.
  • Synergy (CI < 1) requires validation via RNA-seq to identify co-regulated pathways (e.g., p53 activation) .

Q. How do environmental factors influence this compound’s stability in biological assays?

Stability is pH- and temperature-dependent. Design experiments to:

  • Incubate XOA in buffers (pH 5.0–8.0) at 37°C.
  • Quantify degradation products via LC-MS/MS at 0, 12, 24, and 48 hr.
  • Use Arrhenius plots to model degradation kinetics and recommend storage conditions (-80°C, lyophilized) .

Q. What protocols ensure reproducibility in this compound’s chromatographic purification?

Critical parameters include:

  • Column type: C18 with 5 µm particle size.
  • Mobile phase: 0.1% TFA in acetonitrile/water (gradient: 20–80% over 30 min).
  • Detection: UV at 440 nm. Document retention time variability (±0.5 min) across triplicate runs .

Methodological Guidance for Data Interpretation

  • Contradictory Data Analysis : Apply statistical models (e.g., mixed-effects regression) to account for inter-study variability. Use tools like R/Bioconductor for meta-analysis .
  • Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing. Include cytotoxicity data in all animal study proposals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.